molecular formula C14H13F6NO4 B3532917 Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate

Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate

Cat. No.: B3532917
M. Wt: 373.25 g/mol
InChI Key: CNACZYJUVFSNQX-UHFFFAOYSA-N
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Description

Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzoate ester. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate can be compared with other similar compounds to highlight its uniqueness:

The unique combination of trifluoromethyl groups and benzoate ester in this compound imparts distinct properties that make it valuable in various applications.

Properties

IUPAC Name

ethyl 4-[[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO4/c1-2-25-11(23)8-3-5-9(6-4-8)21-10(22)7-12(24,13(15,16)17)14(18,19)20/h3-6,24H,2,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNACZYJUVFSNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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